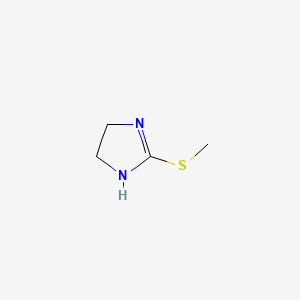

2-(methylthio)-4,5-dihydro-1H-imidazole

Description

2-(Methylthio)-4,5-dihydro-1H-imidazole (CAS: 20112-79-2) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈N₂S and a molecular weight of 116.18 g/mol . It features a partially saturated imidazole ring, where the sulfur atom at the 2-position is substituted with a methyl group. This compound serves as a versatile precursor in organic synthesis, particularly in the preparation of imidazoline derivatives via reactions with amines or electrophilic agents . It is commonly stored under inert atmospheric conditions at room temperature and exhibits safety warnings for skin/eye irritation (H315, H319) . Its hydrobromide salt (CAS: 40241-78-9) is also commercially available for pharmaceutical applications .

Properties

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIMDGQILFWMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942141 | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20112-79-2, 5464-11-9 | |

| Record name | 2-(Methylthio)-2-imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20112-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthio-2-imidazoline hydroiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(methylthio)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020112792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(methylthio)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination

A less common method involves reductive amination of ketones with cysteamine derivatives. For example, reacting 2-mercaptoethylamine with acetone under hydrogen gas and a palladium catalyst forms the dihydroimidazole core, followed by methylation.

Advantages :

-

Single-pot synthesis reduces intermediate isolation steps.

-

Higher functional group tolerance.

Limitations :

-

Lower yields (~50%) due to competing imine formation.

Ring-Opening and Reclosure

In this approach, a preformed imidazole ring (e.g., 2-chloroimidazoline) undergoes ring-opening with sodium sulfide, followed by reclosure with methylating agents.

Example Reaction :

-

Ring-opening : 2-chloro-4,5-dihydro-1H-imidazole + Na₂S → 2-mercapto-4,5-dihydro-1H-imidazole.

-

Methylation : As above.

Yield : 60–68% after two steps.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous Flow Systems : Reduce reaction time and improve heat management.

-

Catalyst Recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) to minimize waste.

-

Solvent Recovery : Ethanol or acetone is distilled and reused.

Case Study :

A pilot plant achieved 80% yield using continuous flow methylation with in-line pH monitoring to prevent over-alkylation.

Characterization and Quality Control

Post-synthesis analysis ensures product integrity:

Techniques :

-

NMR Spectroscopy :

-

¹H NMR : δ 2.45 ppm (singlet, SCH₃), δ 3.60–3.80 ppm (m, CH₂-N).

-

¹³C NMR : δ 14.2 ppm (SCH₃), δ 48.5 ppm (N-CH₂).

-

-

Mass Spectrometry : Molecular ion peak at m/z 130.05 (C₄H₈N₂S).

-

HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).

Impurity Profiling :

Common impurities include sulfoxides (from sulfur oxidation) and unreacted thiols. These are quantified via GC-MS or LC-MS.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₄H₈N₂S

Molecular Weight : 116.18 g/mol

CAS Number : 20112-79-2

The compound features a five-membered imidazole ring with a methylthio group at the second carbon position. This unique structure contributes to its potential reactivity and biological activity, making it a valuable compound in research.

Medicinal Chemistry Applications

-

Synthesis of Kinase Inhibitors :

- The compound serves as a precursor in the synthesis of various kinase inhibitors, particularly those targeting aurora kinases and epidermal growth factor receptors (EGFR). These kinases are crucial in cell division and proliferation, making them significant targets in cancer therapy.

-

Anticancer Activity :

- Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. For example, related compounds have shown IC₅₀ values ranging from 3.6 µM to 11 µM, indicating potent anticancer properties . The mechanism of action often involves the induction of apoptosis in cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT-116 | 3.6 |

| Compound B | MCF-7 | 4.5 |

| Compound C | HeLa | 5.5 |

- Pharmacokinetics :

- The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate lipophilicity, which may enhance its bioavailability and tissue distribution.

Biochemical Applications

-

Enzyme Interactions :

- Compounds with imidazole rings are known substrates for cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can influence the pharmacokinetics of drugs synthesized from or containing this compound.

- Cell Signaling Modulation :

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal reported significant inhibition of cell viability in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines using derivatives of this compound. The study emphasized the importance of the methylthio group in enhancing biological activity.

- Kinase Inhibition Research : Research focused on synthesizing selective inhibitors for aurora kinases demonstrated that modifications to the imidazole ring could lead to improved potency against specific cancer types. The findings suggest that further exploration of this compound's derivatives could yield new therapeutic agents.

Mechanism of Action

The mechanism by which 2-(methylthio)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(methylthio)-4,5-dihydro-1H-imidazole, highlighting their molecular properties, synthesis routes, and biological activities:

Structural and Functional Insights

Substituent Effects on Reactivity: The methylthio group in this compound facilitates nucleophilic substitution reactions, enabling the synthesis of derivatives like 2-aminoimidazolines . Halogenated derivatives (e.g., 2-((2-chlorobenzyl)thio)- analog) exhibit enhanced biological activity, likely due to increased electrophilicity and membrane permeability .

Biological Activity Comparison :

- Quorum Sensing Inhibition (QSI) : 2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole shows moderate QSI activity (IC₅₀ = 56.38 µM), outperforming 4-nitro-pyridine-N-oxide (active at 100 µM) but less potent than benzimidazole derivatives (IC₅₀ = 36.67 µM) .

- Carbonic Anhydrase Activation : Derivatives of this compound demonstrate enzyme activation, with potency influenced by N-substituents (e.g., methyl or benzyl groups) .

Synthetic Utility: this compound reacts with amines to form pharmacologically active 2-aminoimidazolines, though reactions with bulky amines (e.g., dibenzyl amine) may fail due to steric hindrance . Radiolabeled analogs like 11C-Metrazoline (derived from imidazoline precursors) are used in neuroimaging but suffer from low radiochemical yields (~10%) .

Biological Activity

2-(Methylthio)-4,5-dihydro-1H-imidazole, also known by its CAS number 20112-79-2, is a heterocyclic compound characterized by a five-membered imidazole ring with a methylthio group attached at the second carbon position. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 116.18 g/mol. The presence of the methylthio group enhances its solubility and reactivity compared to other imidazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.18 g/mol |

| Structural Features | Five-membered imidazole ring with methylthio group |

Biological Activities

Research indicates that this compound exhibits significant biological activity across multiple domains:

- Anticancer Activity : The compound has been utilized in the synthesis of inhibitors for aurora kinases and epidermal growth factor receptors (EGFR), both of which play critical roles in cell division and proliferation. Inhibition of these kinases is a promising strategy for cancer treatment.

- Antiviral Properties : It has been studied as a precursor for synthesizing spiro-piperidine inhibitors against the influenza A virus. This suggests potential applications in antiviral drug development.

- Weight Loss Applications : The compound has been explored for its role in synthesizing galegine analogues, which have shown efficacy in aiding weight loss in animal models.

The mechanism by which this compound exerts its biological effects involves interactions with specific biochemical pathways:

- Kinase Inhibition : By targeting aurora kinases and EGFR, this compound may disrupt signaling pathways that lead to uncontrolled cell growth, making it a candidate for further development as an anticancer agent.

- Viral Replication Interference : Its derivatives may inhibit viral replication mechanisms, providing a basis for antiviral therapies.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Aurora Kinase Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited aurora kinases in vitro, leading to reduced cell proliferation in cancer cell lines.

- Influenza A Virus Inhibition : Research indicated that synthesized spiro-piperidine derivatives showed significant antiviral activity against influenza A virus, suggesting that modifications of the parent compound could yield effective antiviral agents.

- Weight Loss Efficacy : Animal studies showed that galegine analogues derived from this compound led to notable weight loss effects, indicating potential applications in obesity management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole | Contains an additional methyl group at position 1 | |

| 2-Methyl-4,5-dihydro-1H-imidazole | Lacks sulfur substituent | |

| Thiazole derivatives | Various | Contains sulfur but differs in ring structure |

The methylthio group distinguishes this compound from other imidazole derivatives by potentially enhancing its solubility and reactivity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(methylthio)-4,5-dihydro-1H-imidazole?

To synthesize this compound, key parameters include:

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the sulfur atom .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol ensures high purity .

- Catalysts : Use of mild bases (e.g., K₂CO₃) facilitates thiolation reactions with methylthiol precursors .

Q. How can structural characterization of this compound be performed?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the dihydroimidazole ring (δ 3.2–3.8 ppm for CH₂ groups) and methylthio substituent (δ 2.5 ppm for SCH₃) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and dihedral angles, critical for understanding stereoelectronic effects .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (C₅H₈N₂S; [M+H]⁺ = 129.0524) .

Q. What initial biological screening approaches are recommended for this compound?

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with imidazole derivatives showing IC₅₀ values ≤25 µg/mL .

- Enzyme inhibition : Test interactions with cytochrome P450 isoforms or histidine decarboxylase via fluorometric assays .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate reaction mechanisms involving this compound?

- Transition-state modeling : DFT (B3LYP/6-31G*) calculates activation energies for methylthio group substitution, identifying rate-limiting steps .

- Charge distribution analysis : Natural Bond Orbital (NBO) analysis predicts nucleophilic sites, guiding functionalization strategies (e.g., alkylation at N1) .

Q. How can contradictory bioactivity data between studies be resolved?

- Replicate assays : Standardize protocols (e.g., CLSI guidelines) to minimize variability in MIC measurements .

- SAR analysis : Compare substituent effects; for example, methylthio vs. ethylthio groups may alter membrane permeability .

- Metabolite profiling : LC-MS/MS identifies degradation products that might interfere with activity .

Q. What computational strategies predict binding modes with biological targets?

Q. How does the methylthio group influence regioselectivity in cross-coupling reactions?

- Competitive experiments : Compare Suzuki-Miyaura coupling yields of methylthio-substituted vs. unsubstituted dihydroimidazoles. Methylthio groups direct coupling to C4 via σ-hole interactions .

- Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., Pd-π complexes) .

Methodological Notes

- Data validation : Cross-reference crystallographic data (CCDC entries) with SHELXL-refined structures to ensure accuracy .

- Troubleshooting low yields : Optimize methylthiolation by pre-activating thiol precursors with TMSCl .

- Ethical considerations : Adhere to OECD guidelines for cytotoxicity screening (e.g., HepG2 cell viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.